molecular formula C8H18Cl2N2S B1434083 (S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl CAS No. 666852-87-5

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl

Cat. No. B1434083
CAS RN: 666852-87-5
M. Wt: 245.21 g/mol
InChI Key: XETVELRYQVEVGK-JZGIKJSDSA-N
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Description

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a member of the ligand-gated ion channel family. This receptor is widely distributed in the central nervous system (CNS) and has been implicated in various physiological and pathological processes.

Scientific Research Applications

Proteomics Research

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride: is utilized in proteomics research as a specialty chemical. Its structural specificity aids in the identification and analysis of protein interactions and functions. The compound’s ability to bind or interact with certain proteins can help in mapping protein pathways and understanding disease mechanisms at the molecular level .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its chiral center and thiomorpholine moiety make it a valuable precursor for synthesizing pharmacologically active molecules that require precise stereochemistry .

Medicinal Chemistry

In medicinal chemistry, (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is used to develop new drugs. Its unique structure can be incorporated into drug candidates to improve binding affinity and selectivity towards biological targets, potentially leading to more effective and safer medications .

Chemical Biology

Researchers use this compound in chemical biology to study cell signaling and communication. By incorporating it into cellular models, scientists can trace and understand the flow of biological information, which is crucial for developing therapies for conditions like cancer and neurodegenerative diseases .

Catalysis

The compound finds application in catalysis, particularly in asymmetric synthesis. It can act as a ligand or a chiral auxiliary to induce stereoselectivity in chemical reactions, which is essential for producing enantiomerically pure substances used in various industries .

Material Science

In material science, (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride contributes to the development of new materials with specific properties. Its incorporation into polymers or coatings can impart characteristics like increased durability or enhanced electrical conductivity .

properties

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]thiomorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVELRYQVEVGK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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